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Abstract
Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, orally available,

irreversible tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target mutant forms of

the epidermal growth factor receptor (EGFR), including the T790M resistance mutation, while

sparing wild-type EGFR.[2] This selectivity profile is intended to offer a therapeutic advantage

by minimizing off-target effects commonly associated with earlier generation EGFR inhibitors.

[2] In addition to its potent activity against EGFR mutants, Avitinib maleate has demonstrated

inhibitory effects on Bruton's tyrosine kinase (BTK). This technical guide provides an in-depth

overview of the target profile and selectivity of Avitinib maleate, supported by quantitative

data, detailed experimental methodologies, and visual representations of relevant signaling

pathways and experimental workflows.

Target Profile and Selectivity
Avitinib maleate's primary mechanism of action is the irreversible inhibition of specific EGFR

mutants that are key drivers in non-small cell lung cancer (NSCLC).[1] It also exhibits inhibitory

activity against other kinases, most notably BTK.[3]

Epidermal Growth Factor Receptor (EGFR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b605098?utm_src=pdf-interest
https://www.benchchem.com/product/b605098?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-avitinib-maleate-used-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC4593347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4593347/
https://www.benchchem.com/product/b605098?utm_src=pdf-body
https://www.benchchem.com/product/b605098?utm_src=pdf-body
https://www.benchchem.com/product/b605098?utm_src=pdf-body
https://synapse.patsnap.com/article/what-is-avitinib-maleate-used-for
https://www.selleckchem.com/products/avitinib-ac0010.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Avitinib maleate demonstrates high potency against clinically relevant EGFR mutations,

including the L858R activating mutation and the T790M resistance mutation.[4] Its selectivity for

these mutants over wild-type (WT) EGFR is a hallmark of third-generation EGFR inhibitors,

aiming to reduce dose-limiting toxicities.[2] The irreversible binding of Avitinib to the cysteine

residue at position 797 in the ATP-binding pocket of EGFR contributes to its sustained

inhibitory activity.[2]

Bruton's Tyrosine Kinase (BTK)
Avitinib maleate has been identified as an inhibitor of BTK, a non-receptor tyrosine kinase

crucial for B-cell development and signaling.[3] This off-target activity is being explored for

potential therapeutic applications in various B-cell malignancies and autoimmune disorders.

Other Kinase Targets
Kinome screening has revealed that Avitinib maleate can inhibit other kinases at higher

concentrations. At a concentration of 1 μM, it showed over 80% inhibition of 33 out of 349

kinases tested, including JAK3 and five members of the TEC kinase family.[3]

Quantitative Data
The following tables summarize the in vitro inhibitory activity of Avitinib maleate against its key

targets.

Table 1: In Vitro Inhibitory Activity of Avitinib Maleate against EGFR Variants

Target IC50 (nM)

EGFR L858R 0.18[3]

EGFR T790M 0.18[3]

Wild-Type EGFR 7.68[3]

Table 2: In Vitro Inhibitory Activity of Avitinib Maleate against Other Kinases
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Target IC50 (nM)

BTK 59[3]

JAK3 360[3]

Signaling Pathways
Avitinib maleate exerts its therapeutic effects by modulating key signaling pathways involved

in cell proliferation, survival, and differentiation.

EGFR Signaling Pathway
The EGFR signaling cascade is a critical regulator of cell growth and division. Upon ligand

binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through

pathways such as the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. Activating

mutations in EGFR lead to constitutive activation of these pathways, promoting uncontrolled

cell proliferation. Avitinib maleate inhibits the initial autophosphorylation of mutant EGFR,

thereby blocking these downstream signals.
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EGFR Signaling Pathway Inhibition by Avitinib maleate.

BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation,

BTK is recruited to the cell membrane and phosphorylated, leading to the activation of
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downstream effectors like PLCγ2 and subsequent signaling cascades that promote B-cell

proliferation and survival. Avitinib maleate's inhibition of BTK can disrupt these processes.
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BTK Signaling Pathway Inhibition by Avitinib maleate.

Experimental Protocols
The following are representative protocols for key experiments used to characterize the target

profile and selectivity of Avitinib maleate.

In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol is a generalized procedure for determining the half-maximal inhibitory

concentration (IC50) of a compound against a specific kinase.

Reagents and Materials:

Recombinant human kinase (e.g., EGFR, BTK)

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01%

Brij-35)

ATP solution

Peptide substrate specific for the kinase
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Avitinib maleate stock solution (in DMSO)

384-well assay plates

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Plate reader

Procedure: a. Prepare serial dilutions of Avitinib maleate in DMSO. b. Add a small volume

(e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well

plate. c. Add the recombinant kinase solution to each well and incubate for a specified period

(e.g., 10-30 minutes) at room temperature to allow for compound binding. d. Initiate the

kinase reaction by adding a mixture of the peptide substrate and ATP to each well. e.

Incubate the reaction at room temperature for a defined time (e.g., 60 minutes). f. Stop the

reaction and measure the kinase activity using a detection reagent according to the

manufacturer's instructions. This typically involves quantifying the amount of ADP produced.

g. Plot the percentage of kinase inhibition against the logarithm of the Avitinib maleate
concentration. h. Determine the IC50 value by fitting the data to a sigmoidal dose-response

curve.
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Workflow for an in vitro kinase inhibition assay.

Western Blot Analysis of Protein Phosphorylation
(Representative Protocol)
This protocol is used to assess the effect of Avitinib maleate on the phosphorylation of its

target kinases and downstream signaling proteins in cultured cells.
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Reagents and Materials:

Cell culture medium and supplements

Cancer cell lines (e.g., NCI-H1975 for EGFR T790M)

Avitinib maleate

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-

total-Akt)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure: a. Seed cells in culture plates and allow them to adhere overnight. b. Treat the

cells with various concentrations of Avitinib maleate or DMSO for a specified time. c. Lyse

the cells in lysis buffer on ice. d. Determine the protein concentration of the lysates using a

BCA assay. e. Denature the protein samples by boiling in Laemmli sample buffer. f. Separate

the proteins by SDS-PAGE and transfer them to a PVDF membrane. g. Block the membrane

with blocking buffer for 1 hour at room temperature. h. Incubate the membrane with the

primary antibody overnight at 4°C. i. Wash the membrane with TBST and then incubate with

the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the

membrane again with TBST. k. Add the chemiluminescent substrate and capture the signal
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using an imaging system. l. Analyze the band intensities to determine the relative levels of

phosphorylated and total proteins.

Conclusion
Avitinib maleate is a potent and selective third-generation EGFR inhibitor with a well-defined

target profile. Its high affinity for clinically relevant EGFR mutants, including the T790M

resistance mutation, and its relative sparing of wild-type EGFR, underscore its potential as a

valuable therapeutic agent for NSCLC. The additional inhibitory activity against BTK opens

avenues for its investigation in other malignancies and disease contexts. The experimental

methodologies outlined in this guide provide a framework for the continued investigation and

characterization of Avitinib maleate and other novel kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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